N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine
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Description
“N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 . It is also known by its IUPAC name, N-{2-[(4-Nitrophenyl)amino]ethyl}cyclohexanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N3O2/c18-17(19)14-8-6-13(7-9-14)16-11-10-15-12-4-2-1-3-5-12/h6-9,12,15-16H,1-5,10-11H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications
Metal-Catalyzed Cross-Couplings
N1-Cyclohexyl-N2-(4-nitrophenyl)ethane-1,2-diamine derivatives serve as effective ligands in metal-catalyzed cross-couplings. For instance, they have been utilized in Ni/trans-N,N‘-dimethyl-1,2-cyclohexanediamine catalyzed alkyl-alkyl Suzuki cross-couplings of unactivated secondary alkyl halides with alkylboranes at room temperature. This methodology represents a significant advancement in Suzuki couplings, traditionally limited to reactions with aryl- and vinylboron reagents at elevated temperatures (Saito & Fu, 2007).
Spectroscopy and X-Ray Structure Analysis
The compound has also been synthesized and characterized by MS, IR, NMR H, and X-ray single crystal analysis. Notably, X-ray diffraction analysis of the product revealed the presence of the (1R,2R)trans enantiopure variant, demonstrating the compound's potential in creating specific enantiomers for various applications (Guillaume et al., 2017).
MRI Contrast Agents
Furthermore, complexes of this compound with hexadentate ligands have been investigated as potential contrast agents in magnetic resonance imaging (MRI). Their properties were compared to analogues containing 6-methylpicolinate units, with findings suggesting the potential for the development of NiCEST agents based on these platforms (Caneda-Martínez et al., 2017).
Synthetic Applications
Additionally, the condensation of related compounds with N′-(2-chloropropyl)ethane-1,2-diamine leads to derivatives featuring new stereogenic centers, fully characterized by elemental analysis, ESI-MS, IR, 1 H and 13 C NMR spectroscopies, and X-ray single-crystal analysis. These reactions highlight the compound's versatility in synthesizing complex molecules with multiple stereogenic centers (Ismiyev et al., 2013).
Organosoluble Polyimides
The compound has been utilized in the synthesis of organosoluble polyimides with improved solubility and thermal stability. These materials exhibit good mechanical properties and are of interest for various applications due to their excellent solubility in a variety of organic solvents (Yang et al., 2004).
Properties
IUPAC Name |
N-cyclohexyl-N'-(4-nitrophenyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-17(19)14-8-6-13(7-9-14)16-11-10-15-12-4-2-1-3-5-12/h6-9,12,15-16H,1-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXJONRIOYVDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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